3-(1H-tetrazol-1-yl)phenyl butanoate
Description
3-(1H-Tetrazol-1-yl)phenyl butanoate is an ester derivative featuring a tetrazole ring substituted at the 1-position of a phenyl group, linked via an oxygen atom to a butanoate chain. Tetrazoles are nitrogen-rich heterocycles known for their applications in coordination chemistry, pharmaceuticals, and materials science due to their ability to act as ligands and participate in hydrogen bonding .
Properties
Molecular Formula |
C11H12N4O2 |
|---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] butanoate |
InChI |
InChI=1S/C11H12N4O2/c1-2-4-11(16)17-10-6-3-5-9(7-10)15-8-12-13-14-15/h3,5-8H,2,4H2,1H3 |
InChI Key |
DCZVSEVCSUWCMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC=CC(=C1)N2C=NN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL BUTANOATE typically involves the formation of the tetrazole ring followed by esterification. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction conditions often include the use of solvents like water or acetonitrile and moderate temperatures .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches such as using water as a solvent and moderate reaction conditions to ensure high yields and minimal environmental impact . Microwave-assisted synthesis is also used to accelerate the reaction and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL BUTANOATE can undergo various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of tetrazoles can lead to the formation of amines.
Substitution: Tetrazoles can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tetrazoles typically yields tetrazole N-oxides, while reduction can produce amines .
Scientific Research Applications
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL BUTANOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL BUTANOATE involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, making it effective in binding to enzymes and receptors . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group and Structural Variations
The target compound differs from similar tetrazole derivatives in its functional groups and substitution patterns. Key comparisons include:
3-Phenyl-2-(1H-Tetrazol-1-yl)propanoic Acid Monohydrate
- Molecular Formula : C₁₀H₁₀N₄O₂·H₂O
- Functional Groups : Carboxylic acid (-COOH), tetrazole (1H-tetrazol-1-yl), and phenyl.
- Structural Features: A dihedral angle of 63.24° between the tetrazole and benzene rings, indicating a non-planar conformation . Stabilized by intramolecular O–H⋯N and O–H⋯O hydrogen bonds, critical for crystal packing .
- Applications : Primarily studied as a ligand in coordination chemistry due to its hydrogen-bonding capacity and metal-binding sites .
3-((1-Phenyl-1H-tetrazol-5-yl)thio)propanoic Acid
- Molecular Formula : C₁₀H₉N₄O₂S
- Functional Groups : Thioether (-S-), carboxylic acid (-COOH), and tetrazole (1-phenyl-1H-tetrazol-5-yl).
- Structural Features: Sulfur atom bridges the tetrazole and propanoic acid, enhancing electron delocalization and altering reactivity compared to oxygen-linked analogues . Substitution at the tetrazole’s 5-position (vs. 1-position in the target compound) may influence steric and electronic interactions .
- Applications: Potential use in organic synthesis and as chelating agents due to sulfur’s soft Lewis basicity .
3-(1H-Tetrazol-1-yl)phenyl Butanoate
- Molecular Formula : C₁₁H₁₂N₄O₂ (inferred).
- Functional Groups : Ester (-COO-), tetrazole (1H-tetrazol-1-yl), and phenyl.
- Structural Features: The butanoate chain introduces greater hydrophobicity compared to shorter-chain analogues (e.g., propanoic acid derivatives). Lack of hydrogen-bonding donors (unlike carboxylic acids) may reduce crystallinity but improve lipid solubility.
- Applications : Hypothesized utility in drug delivery systems (enhanced membrane permeability) or as flexible ligands in coordination polymers.
Comparative Data Table
Key Research Findings
Hydrogen Bonding vs. Hydrophobicity: Carboxylic acid derivatives (e.g., 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid) exhibit robust hydrogen-bonding networks, enhancing crystallinity and metal-coordination capabilities . In contrast, the ester group in this compound likely reduces polar interactions but improves solubility in non-polar environments.
Substitution Position: The 1H-tetrazol-1-yl group in the target compound vs. 1-phenyl-1H-tetrazol-5-yl in thioether analogues may lead to divergent electronic effects. The 1-position substitution could favor stronger σ-donor properties in metal complexes .
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